

SCH 221510: A Technical Guide to Binding Affinity, Ki Values, and Signaling Pathways

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Compound of Interest

Compound Name: SCH 221510

Cat. No.: B1681530

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, inhibitory constant (Ki) values, and associated signaling pathways of **SCH 221510**, a potent and selective nociceptin opioid peptide (NOP) receptor agonist. The information is compiled from publicly available scientific literature and is intended for research and drug development professionals.

Core Data: Binding Affinity and Ki Values

SCH 221510 is distinguished by its high affinity and selectivity for the NOP receptor, also known as the orphanin FQ (N/OFQ) receptor. This selectivity is crucial for its pharmacological profile, which includes anxiolytic-like effects without the significant side effects associated with less selective opioids.^[1] The binding affinity and Ki values are summarized in the tables below.

Table 1: Receptor Binding Affinity of SCH 221510

Receptor	Ki (nM)	Reference
Nociceptin (NOP)	0.3	[1][2][3][4][5]
μ-Opioid (MOP)	65	[2][4]
κ-Opioid (KOP)	131	[2][4]
δ-Opioid (DOP)	2854	[2][4]

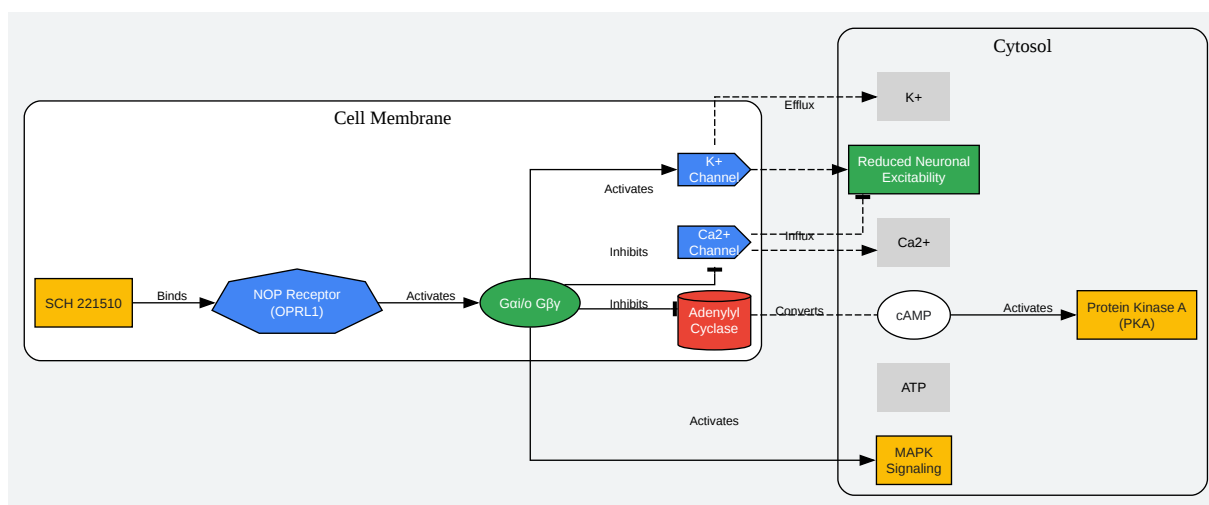
Table 2: Functional Potency (EC50) of SCH 221510

Receptor	EC50 (nM)	Reference
Nociceptin (NOP)	12	[1][2][3][4][5]
μ-Opioid (MOP)	693	[2][4]
κ-Opioid (KOP)	683	[2][4]
δ-Opioid (DOP)	8071	[2][4]

Signaling Pathways and Mechanism of Action

As an agonist at the NOP receptor, a G protein-coupled receptor (GPCR), **SCH 221510** initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G proteins (G_{ai/o}).^{[6][7]} Activation of this pathway by **SCH 221510** leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.^{[6][8]} This, in turn, modulates downstream cellular processes.

Furthermore, NOP receptor activation can lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively reduce neuronal excitability.^{[7][8]} There is also evidence that NOP receptor signaling can involve other G protein subtypes and activate mitogen-activated protein kinase (MAPK) signaling cascades.^{[6][9]} Some studies have suggested that **SCH 221510** may exhibit a modest bias towards β-arrestin-2 recruitment, although other research indicates no significant overall pathway bias.^[10]



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SCH 221510 Signaling Pathway

Experimental Protocols

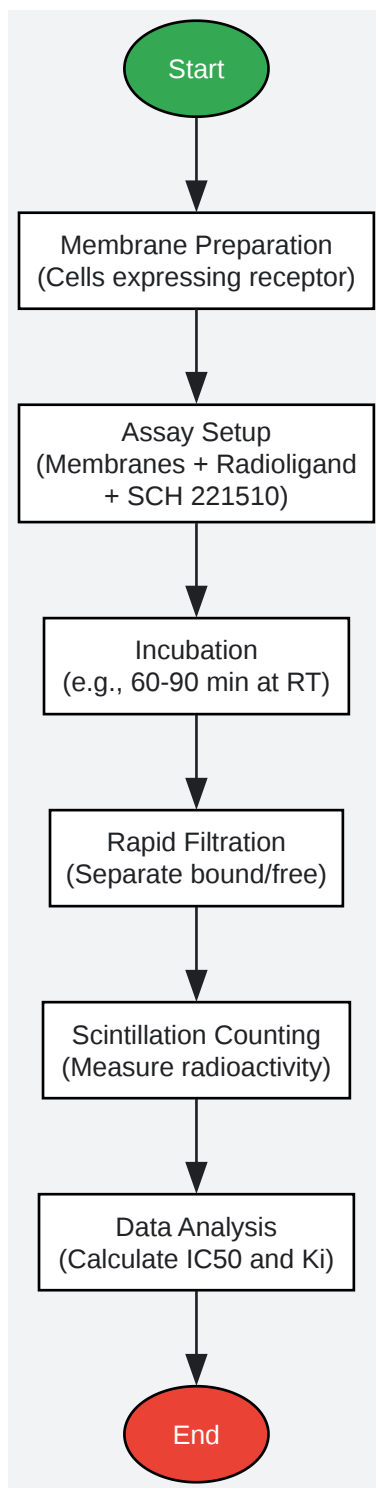
The determination of binding affinity (K_i) and functional potency (EC_{50}) for **SCH 221510** involves standard pharmacological assays. While the precise, detailed protocols from the original discovery and characterization studies are proprietary, the methodologies can be reconstructed based on established practices for GPCRs.

Radioligand Binding Assay (for K_i Determination)

This competitive binding assay is used to determine the affinity of an unlabeled compound (**SCH 221510**) for a receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

- **Membrane Preparation:** Membranes are prepared from cells stably expressing the human NOP, MOP, KOP, or DOP receptors. Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.
- **Assay Setup:** In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Nociceptin for NOP) and varying concentrations of **SCH 221510**.
- **Incubation:** The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
- **Filtration:** The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of **SCH 221510** that inhibits 50% of the specific binding of the radioligand). The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Radioligand Binding Assay Workflow

Functional Assays (for EC50 Determination)

Functional assays measure the biological response elicited by the agonist. For Gai/o-coupled receptors like NOP, common functional assays include GTPyS binding and cAMP accumulation assays.

[³⁵S]GTPyS Binding Assay:

This assay measures the activation of G proteins upon agonist binding.

General Protocol:

- **Membrane Preparation:** Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
- **Assay Setup:** Membranes are incubated with varying concentrations of **SCH 221510** in the presence of GDP and [³⁵S]GTPyS (a non-hydrolyzable analog of GTP).
- **Incubation:** The mixture is incubated, typically for 60 minutes at 30°C, to allow for agonist-stimulated [³⁵S]GTPyS binding to the Gα subunit.
- **Filtration:** The reaction is stopped by rapid filtration, and the amount of membrane-bound [³⁵S]GTPyS is quantified.
- **Data Analysis:** The concentration-response curve is plotted to determine the EC₅₀ (the concentration of **SCH 221510** that produces 50% of the maximal response) and the E_{max} (the maximum effect).

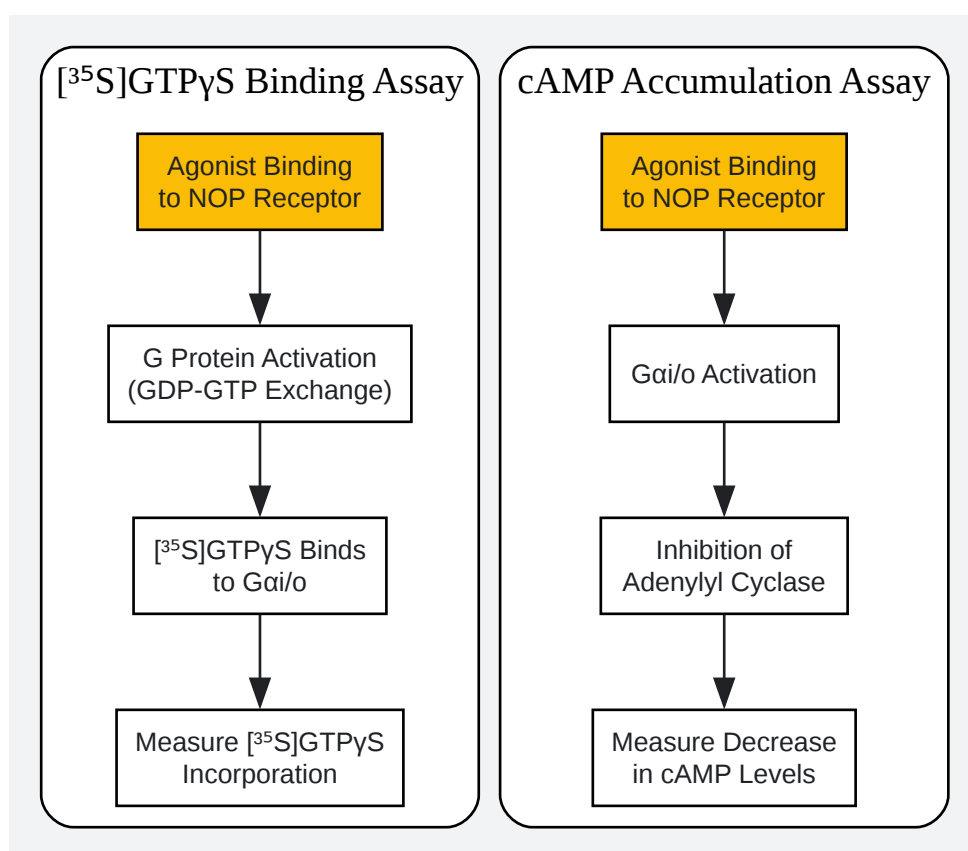
cAMP Accumulation Assay:

This assay measures the inhibition of adenylyl cyclase activity.

General Protocol:

- **Cell Culture:** Whole cells expressing the NOP receptor are plated in a multi-well plate.
- **Pre-treatment:** Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

- Stimulation: Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of **SCH 221510**.
- Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
- Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by **SCH 221510** is analyzed to determine the EC₅₀ value.



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